molecular formula C19H20ClNO6S B1669313 4-[4-(4-Chlor-phenoxy)-benzolsulfonylmethyl]-tetrahydro-pyran-4-carbonsäure-hydroxyamid CAS No. 193022-04-7

4-[4-(4-Chlor-phenoxy)-benzolsulfonylmethyl]-tetrahydro-pyran-4-carbonsäure-hydroxyamid

Katalognummer: B1669313
CAS-Nummer: 193022-04-7
Molekulargewicht: 425.9 g/mol
InChI-Schlüssel: ROSNVSQTEGHUKU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CTS-1027 is a small molecule inhibitor of matrix metalloproteinases (MMPs), which are zinc-dependent endopeptidases involved in the degradation of extracellular matrix proteins. This compound has been studied for its potential therapeutic applications in treating conditions such as chronic hepatitis C virus infection and liver fibrosis .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Hepatoprotective Effects

CTS-1027 has demonstrated significant potential in protecting liver cells from injury. In preclinical studies involving bile duct ligation (BDL) models in mice, CTS-1027 treatment resulted in:

  • Reduction of Hepatocyte Apoptosis: A threefold decrease in hepatocyte apoptosis was observed in treated mice compared to controls, as measured by TUNEL assays and immunohistochemistry for activated caspases .
  • Decreased Liver Injury Markers: The compound led to a 70% reduction in bile infarcts and decreased markers for stellate cell activation (α-smooth muscle actin) and hepatic fibrogenesis (collagen 1) .
  • Improved Survival Rates: Overall survival rates improved significantly in CTS-1027-treated groups following BDL .

2. Anti-Fibrogenic Properties

CTS-1027 is being evaluated for its anti-fibrogenic properties in chronic liver diseases. The compound's ability to inhibit MMPs contributes to its effectiveness in reducing fibrosis by limiting excessive extracellular matrix deposition .

3. Model for Drug Development

As a tool compound, CTS-1027 is utilized in research to explore the role of MMPs in various biological processes such as cell proliferation, migration, and differentiation. This makes it valuable for developing new therapeutic agents targeting MMPs across a range of diseases beyond liver conditions .

Case Study 1: Hepatic Injury Model

In a study published in Hepatology Research, researchers investigated the effects of CTS-1027 on liver injury induced by bile duct ligation. The findings highlighted:

ParameterControl GroupCTS-1027 Treated GroupP-value
Hepatocyte Apoptosis (TUNEL)HighReduced by 3-fold<0.01
Bile InfarctsPresent70% reduction<0.01
Stellate Cell Activation (α-SMA)ElevatedReduced by 60%<0.05
Overall SurvivalLowerImproved<0.05

This case study underscores the potential of CTS-1027 as a therapeutic agent for liver protection and fibrosis management .

Case Study 2: TNFα-Induced Liver Injury

Another investigation focused on the protective effects of CTS-1027 against TNFα-induced liver injury. Key outcomes included:

MeasurementControl GroupCTS-1027 Treated GroupP-value
Plasma ALT ActivityElevatedDecreased by ~49%<0.05
Survival Rate (24 hours)27 ± 7.3%55 ± 7.6%<0.03

These results indicate that CTS-1027 not only reduces liver enzyme levels but also enhances survival rates post-injury .

Wirkmechanismus

Target of Action

The primary target of this compound, also known as CTS-1027 , is Collagenase 3 . Collagenase 3 is an enzyme that plays a crucial role in the breakdown of collagen in the extracellular matrix, which is a key process in the progression of diseases such as cancer and fibrosis.

Mode of Action

It is known to inhibit the activity of collagenase 3 . By inhibiting this enzyme, CTS-1027 may prevent the breakdown of collagen, thereby inhibiting the progression of diseases associated with excessive collagen degradation.

Biochemische Analyse

Biochemical Properties

4-[4-(4-Chloro-phenoxy)-benzenesulfonylmethyl]-tetrahydro-pyran-4-carboxylic acid hydroxyamide plays a significant role in biochemical reactions by interacting with specific enzymes and proteins. It has been shown to interact with collagenase 3, an enzyme involved in the breakdown of collagen . The nature of this interaction involves the inhibition of collagenase 3 activity, which can have implications for tissue remodeling and repair processes.

Cellular Effects

The effects of 4-[4-(4-Chloro-phenoxy)-benzenesulfonylmethyl]-tetrahydro-pyran-4-carboxylic acid hydroxyamide on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in inflammatory responses and extracellular matrix production . Additionally, it can alter cellular metabolism by impacting the activity of key metabolic enzymes.

Molecular Mechanism

At the molecular level, 4-[4-(4-Chloro-phenoxy)-benzenesulfonylmethyl]-tetrahydro-pyran-4-carboxylic acid hydroxyamide exerts its effects through specific binding interactions with biomolecules. It inhibits the activity of collagenase 3 by binding to its active site, preventing the enzyme from degrading collagen . This inhibition can lead to changes in tissue structure and function. Furthermore, the compound may influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-[4-(4-Chloro-phenoxy)-benzenesulfonylmethyl]-tetrahydro-pyran-4-carboxylic acid hydroxyamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to a reduction in its inhibitory effects on collagenase 3 . Long-term exposure to the compound can result in sustained changes in gene expression and cellular metabolism.

Dosage Effects in Animal Models

The effects of 4-[4-(4-Chloro-phenoxy)-benzenesulfonylmethyl]-tetrahydro-pyran-4-carboxylic acid hydroxyamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as reduced inflammation and improved tissue repair. At higher doses, it can cause toxic or adverse effects, including tissue damage and impaired cellular function . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

4-[4-(4-Chloro-phenoxy)-benzenesulfonylmethyl]-tetrahydro-pyran-4-carboxylic acid hydroxyamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound can inhibit enzymes involved in the breakdown of collagen, leading to changes in the levels of collagen degradation products . These interactions can affect overall metabolic balance and cellular homeostasis.

Transport and Distribution

Within cells and tissues, 4-[4-(4-Chloro-phenoxy)-benzenesulfonylmethyl]-tetrahydro-pyran-4-carboxylic acid hydroxyamide is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can affect its activity and function, as well as its potential therapeutic applications.

Subcellular Localization

The subcellular localization of 4-[4-(4-Chloro-phenoxy)-benzenesulfonylmethyl]-tetrahydro-pyran-4-carboxylic acid hydroxyamide is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms can enhance the compound’s effectiveness in inhibiting collagenase 3 and modulating cellular processes.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: CTS-1027 kann durch einen mehrstufigen Prozess synthetisiert werden, der die folgenden Schlüsselschritte umfasst:

Industrielle Produktionsverfahren: Die industrielle Produktion von CTS-1027 beinhaltet die Skalierung des oben beschriebenen Synthesewegs. Der Prozess ist für die Großproduktion optimiert und stellt eine hohe Ausbeute und Reinheit des Endprodukts sicher. Die Reaktionsbedingungen, wie Temperatur, Druck und Lösungsmittelwahl, werden sorgfältig gesteuert, um konsistente Ergebnisse zu erzielen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: CTS-1027 durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von CTS-1027 mit modifizierten funktionellen Gruppen, die weiter auf ihre biologischen Aktivitäten untersucht werden können .

Vergleich Mit ähnlichen Verbindungen

CTS-1027 ist einzigartig in seiner hohen Selektivität für MMP-2 und MMP-13, wobei es nur minimale Aktivität gegen andere Matrixmetalloproteinasen wie MMP-1 aufweist. Diese Selektivität macht es zu einem wertvollen Werkzeug für die Untersuchung der spezifischen Rollen von MMP-2 und MMP-13 in verschiedenen biologischen Prozessen .

Ähnliche Verbindungen:

CTS-1027 zeichnet sich durch seine hohe Selektivität und Potenz aus, was es zu einer bevorzugten Wahl für die gezielte Hemmung von MMP-2 und MMP-13 in der wissenschaftlichen Forschung macht .

Biologische Aktivität

CTS-1027, also known as Ro 1130830, is a matrix metalloproteinase (MMP) inhibitor that has garnered attention for its potential therapeutic applications in various conditions, particularly in liver injury and fibrosis. This article delves into the biological activity of CTS-1027, focusing on its mechanisms of action, efficacy in preclinical studies, and implications for clinical use.

CTS-1027 selectively inhibits several MMPs, including MMP2, MMP3, MMP8, MMP9, MMP12, MMP13, and MMP14, while sparing MMP1 and MMP7. This selective inhibition is crucial because MMP1 inhibition can lead to adverse muscular and skeletal side effects. The primary mechanism involves the reduction of extracellular matrix degradation, which plays a significant role in tissue remodeling during pathological conditions such as fibrosis and inflammation .

Hepatoprotective Effects

A pivotal study evaluated the effects of CTS-1027 in a mouse model of cholestatic liver injury induced by bile duct ligation (BDL). The findings indicated that treatment with CTS-1027 resulted in:

  • Reduction in Hepatocyte Apoptosis : A threefold decrease in apoptotic hepatocytes was observed in treated mice compared to controls, as assessed by TUNEL assay and caspase 3/7 immunohistochemistry (p < 0.01) .
  • Decreased Liver Injury Markers : Histological analysis showed a 70% reduction in bile infarcts and significant decreases in markers of stellate cell activation (α-smooth muscle actin) and hepatic fibrogenesis (collagen 1) (p < 0.05) .
  • Improved Survival Rates : Overall animal survival following 14 days of BDL was significantly higher in the CTS-1027 group (p < 0.05) .

These results suggest that CTS-1027 not only protects hepatocytes from apoptosis but also mitigates the fibrotic response associated with liver injury.

ParameterControl GroupCTS-1027 GroupSignificance
Apoptotic HepatocytesHighLowp < 0.01
Bile InfarctsHighLowp < 0.01
α-Smooth Muscle Actin (mRNA)HighLowp < 0.05
Collagen 1α (I) (mRNA)HighLowp < 0.05
Survival RateLowHighp < 0.05

Clinical Implications

CTS-1027 has been evaluated in Phase II clinical trials for conditions such as refractory hepatitis C and rheumatoid arthritis. Its role as an anti-fibrogenic agent is particularly promising given its ability to inhibit key MMPs involved in tissue remodeling and fibrosis . The ongoing research aims to establish its therapeutic efficacy and safety profile further.

Eigenschaften

IUPAC Name

4-[[4-(4-chlorophenoxy)phenyl]sulfonylmethyl]-N-hydroxyoxane-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO6S/c20-14-1-3-15(4-2-14)27-16-5-7-17(8-6-16)28(24,25)13-19(18(22)21-23)9-11-26-12-10-19/h1-8,23H,9-13H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROSNVSQTEGHUKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CS(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)Cl)C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90172907
Record name CTS-1027
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90172907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193022-04-7
Record name CTS-1027
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0193022047
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CTS-1027
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08490
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CTS-1027
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90172907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CTS-1027
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2QD3F58224
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CTS-1027
Reactant of Route 2
CTS-1027
Reactant of Route 3
CTS-1027
Reactant of Route 4
CTS-1027
Reactant of Route 5
CTS-1027
Reactant of Route 6
CTS-1027

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.